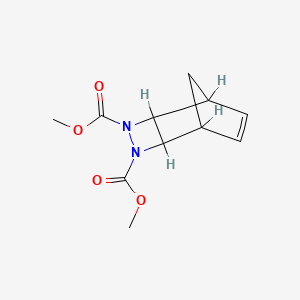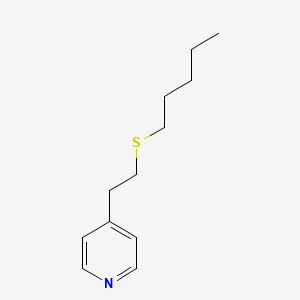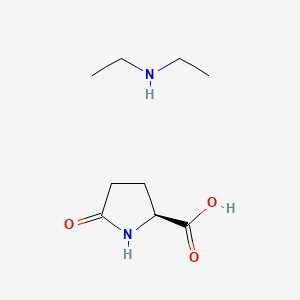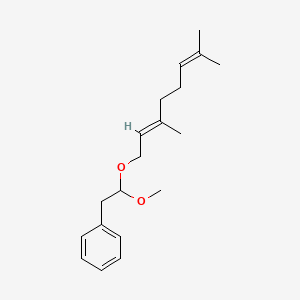
(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-(3,7-Diméthyl-2,6-octadiényloxy)-2-méthoxyéthyl)benzène est un composé organique caractérisé par sa structure unique, qui comprend un cycle benzénique substitué par un groupe méthoxyéthyle et un groupe diméthyl-octadiényloxy
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de (E)-(2-(3,7-diméthyl-2,6-octadiényloxy)-2-méthoxyéthyl)benzène implique généralement la réaction d'un dérivé du benzène avec un agent alkylant approprié. Une méthode courante comprend l'utilisation d'une réaction d'alkylation de Friedel-Crafts, où le cycle benzénique est alkylé avec du chlorure de (E)-2-(3,7-diméthyl-2,6-octadiényloxy)-2-méthoxyéthyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du catalyseur.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante. L'utilisation de réactifs de haute pureté et un contrôle strict des conditions de réaction sont essentiels pour atteindre la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
(E)-(2-(3,7-Diméthyl-2,6-octadiényloxy)-2-méthoxyéthyl)benzène peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools ou d'alcanes.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe méthoxyéthyle peut être remplacé par d'autres nucléophiles tels que les halogénures ou les amines.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Iodure de sodium dans l'acétone pour la substitution d'halogénure.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou alcanes.
Substitution : Halogénures ou amines.
Applications de recherche scientifique
(E)-(2-(3,7-Diméthyl-2,6-octadiényloxy)-2-méthoxyéthyl)benzène a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, y compris les polymères et les résines.
Mécanisme d'action
Le mécanisme d'action de (E)-(2-(3,7-diméthyl-2,6-octadiényloxy)-2-méthoxyéthyl)benzène implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antioxydante peut être attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. Dans les systèmes biologiques, il peut interagir avec les récepteurs cellulaires ou les enzymes, modulant leur activité et conduisant à divers effets physiologiques.
Applications De Recherche Scientifique
(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-2-(3,7-Diméthyl-2,6-octadiényloxy)benzène
- (E)-2-(3,7-Diméthyl-2,6-octadiényloxy)-2-éthoxyéthylbenzène
- (E)-2-(3,7-Diméthyl-2,6-octadiényloxy)-2-propoxyéthylbenzène
Unicité
(E)-(2-(3,7-Diméthyl-2,6-octadiényloxy)-2-méthoxyéthyl)benzène est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Son groupe méthoxyéthyle améliore sa solubilité et sa réactivité par rapport à des composés similaires avec des groupes alkyles différents.
Propriétés
Numéro CAS |
93894-24-7 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
[2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-methoxyethyl]benzene |
InChI |
InChI=1S/C19H28O2/c1-16(2)9-8-10-17(3)13-14-21-19(20-4)15-18-11-6-5-7-12-18/h5-7,9,11-13,19H,8,10,14-15H2,1-4H3/b17-13+ |
Clé InChI |
QKRGIVHDLCRAPW-GHRIWEEISA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(CC1=CC=CC=C1)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


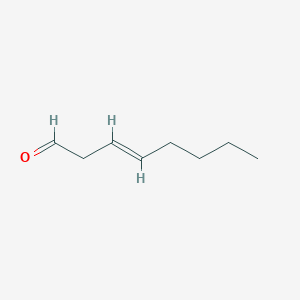
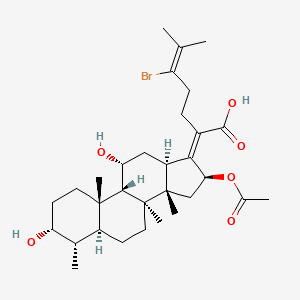
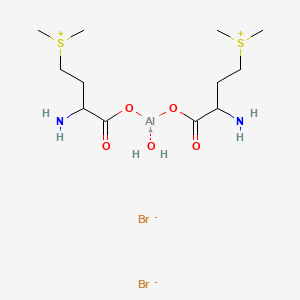
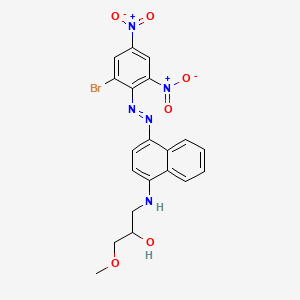
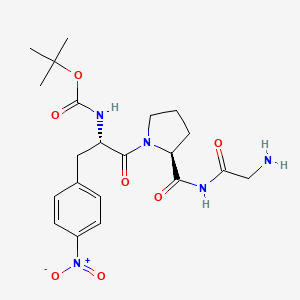

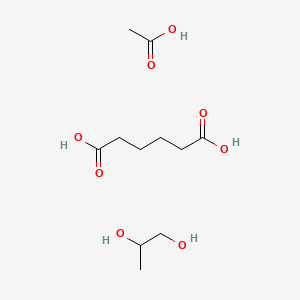
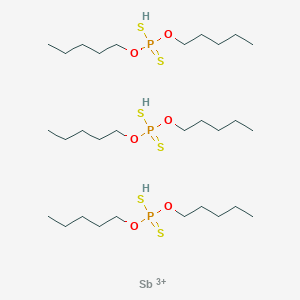
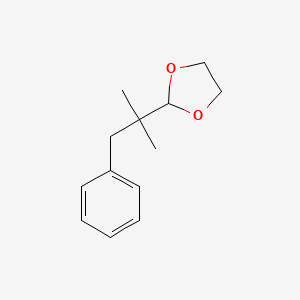

![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
